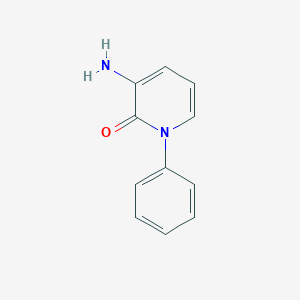![molecular formula C11H11NO3 B13616874 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one is a chemical compound that features a unique structure combining a dioxin moiety with an azetidinone ring
Métodos De Preparación
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives, which are then subjected to cyclization reactions to form the azetidinone ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, making the process more suitable for large-scale production .
Análisis De Reacciones Químicas
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of new polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound shares the dioxin moiety but lacks the azetidinone ring, resulting in different chemical properties and applications.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound features an imidazo[1,2-a]pyridine ring instead of the azetidinone ring, leading to different biological activities.
The uniqueness of this compound lies in its combination of the dioxin and azetidinone moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-11-6-8(12-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5,8H,3-4,6H2,(H,12,13) |
Clave InChI |
BTGDEJYEUQQMMZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


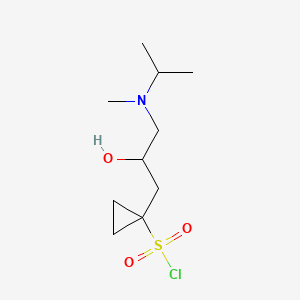
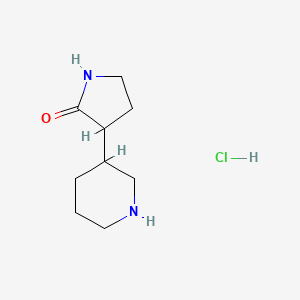
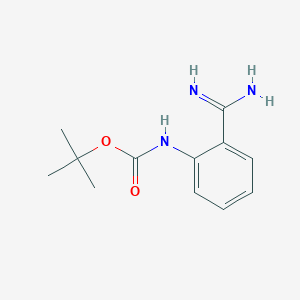
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)


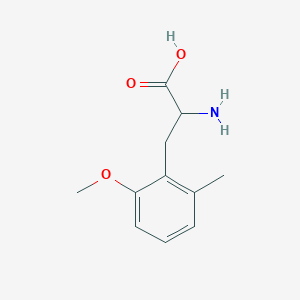
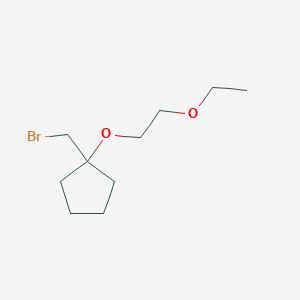
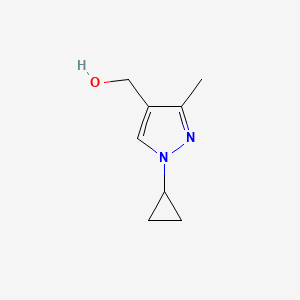

![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
